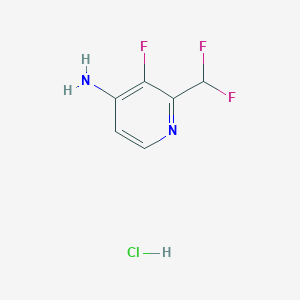

2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride

Description

2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride (CAS 1803125-74-7) is a fluorinated pyridine derivative characterized by a difluoromethyl group at position 2 and a fluorine atom at position 3 of the pyridine ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for industrial and pharmaceutical applications. The compound is classified as an Industrial Grade chemical with 99% purity and is typically packaged in 25 kg cardboard drums . It serves as a versatile intermediate in agrochemicals, active pharmaceutical ingredients (APIs), and organic synthesis due to its fluorine-rich structure, which influences electronic properties and metabolic resistance .

Properties

IUPAC Name |

2-(difluoromethyl)-3-fluoropyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-4-3(10)1-2-11-5(4)6(8)9;/h1-2,6H,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCCXLZMUPFPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)F)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method includes the use of difluoromethylation reagents and fluorination agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halides and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being actively investigated for its potential as a therapeutic agent. Its structure allows for the modulation of biological activity through:

- Enzyme Inhibition : Compounds derived from 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride have shown promise as inhibitors of human neuronal nitric oxide synthase, which is crucial in neurodegenerative disease treatment .

- Drug Development : The compound serves as a key intermediate in synthesizing various bioactive molecules, including those targeting phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase .

Agrochemicals

Due to the unique properties imparted by fluorination, this compound may enhance the efficacy of herbicides and insecticides. The incorporation of difluoromethyl groups can improve the selectivity and potency of these agrochemical agents.

Material Science

Fluorinated compounds often exhibit enhanced thermal stability and electronic properties. Thus, this compound can be explored for applications in developing advanced materials with specific functionalities.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Neuronal Nitric Oxide Synthase Inhibitors : Research demonstrated that modifications on the 2-aminopyridine scaffold significantly enhanced the potency and selectivity of inhibitors targeting neuronal nitric oxide synthase, showcasing the compound's potential in treating neurodegenerative diseases .

- Synthesis of Protein Kinase Inhibitors : A scalable synthesis method was developed to produce 4-(difluoromethyl)pyridin-2-amine, an important intermediate for protein kinase inhibitors, emphasizing the compound's relevance in drug discovery pipelines .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent; enzyme inhibitors | Effective against human neuronal nitric oxide synthase |

| Agrochemicals | Enhances efficacy of herbicides/insecticides | Improved selectivity and potency observed |

| Material Science | Development of advanced materials with enhanced properties | Unique thermal stability and electronic characteristics noted |

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl and fluorine groups enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Replacing difluoromethyl (CF₂H) with trifluoromethyl (CF₃) (e.g., 106877-32-1) increases lipophilicity and metabolic stability but may reduce solubility .

Physicochemical Properties: Hydrochloride salts (e.g., 1803125-74-7 and 2044705-13-5) exhibit higher aqueous solubility compared to non-salt forms (e.g., 106877-32-1), critical for formulation in pharmaceuticals . The iodine substituent in 1239462-10-2 introduces heavy-atom effects, making it suitable for X-ray crystallography or radiopharmaceuticals .

Applications :

- Agrochemicals : Compounds like 2044705-13-5 and 1803125-74-7 are precursors to fungicides and herbicides. Their fluorinated pyridine cores inhibit enzyme activity in pathogens (e.g., complex II inhibitors in fungi) .

- Pharmaceuticals : The trifluoromethyl analogue (106877-32-1) is used in kinase inhibitors, while the target compound’s difluoromethyl group may reduce off-target interactions in CNS drugs .

Research Findings and Industrial Relevance

- Synthetic Utility : The difluoromethyl group in 1803125-74-7 is synthesized via radical fluorination or nucleophilic substitution, balancing cost and scalability .

- Biological Performance: Fluorine atoms improve bioavailability by modulating pKa and membrane permeability. For example, the 3-fluoro substituent in 1803125-74-7 may enhance metabolic stability compared to non-fluorinated analogues .

- Market Trends : Fluorinated pyridines are prioritized in agrochemical patents (e.g., ISO 16152-compliant fungicides), with 1803125-74-7 listed in catalogs from suppliers like Combi-Blocks and Enamine .

Biological Activity

2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including increased potency and selectivity against various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with difluoromethyl and fluorine groups. These modifications can significantly influence its lipophilicity and electron-withdrawing capacity, which are crucial for interacting with biological targets.

Fluorinated compounds like this compound often act through multiple mechanisms:

- Histone Deacetylase Inhibition : Fluorinated derivatives have been shown to inhibit histone deacetylases (HDACs). For instance, studies indicate that fluorination can enhance the potency of HDAC inhibitors, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated against several cancer cell lines. For example, fluorinated analogs demonstrated significant cytotoxicity in A549 (lung cancer) and HT29 (colon cancer) cells, with IC50 values indicating effective growth inhibition .

Case Studies

- Cytotoxic Activity : A study assessed the cytotoxic effects of this compound on human cancer cell lines. Results showed that the compound induced apoptosis at concentrations that were significantly lower than those required for normal lymphocytes, suggesting selectivity for cancerous cells.

- Fluorine Influence : Research highlighted that the introduction of fluorine substituents could modify the compound's interaction with biological targets, enhancing its inhibitory activity against HDACs compared to non-fluorinated counterparts .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | A549 | 5.59 | Induction of apoptosis |

| Cytotoxicity | HT29 | 4.05 | Induction of apoptosis |

| HDAC Inhibition | DU145 | 3.64 | Histone deacetylase inhibition |

| HDAC Inhibition | Hep-G2 | 1.85 | Histone deacetylase inhibition |

Research Findings

Recent findings indicate that the presence of multiple fluorine atoms can lead to increased lipophilicity and improved binding affinity to target proteins, enhancing the overall efficacy of the compound in inhibiting tumor growth . Moreover, modifications in the position of fluorine substitution can fine-tune both potency and selectivity against specific isoforms of HDACs .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(difluoromethyl)-3-fluoropyridin-4-amine hydrochloride, and how can purity be optimized?

Q. Q2. How does the difluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer : The difluoromethyl group enhances metabolic stability and lipophilicity. explains that fluorine substituents reduce basicity of adjacent amines (pKa reduction by ~1–2 units) via inductive effects, improving membrane permeability. Computational tools like COSMO-RS can predict logP values, while experimental validation via shake-flask assays (octanol/water partitioning) quantifies hydrophobicity .

Q. Q3. What analytical techniques are critical for characterizing this compound?

Methodological Answer : Key techniques include:

- NMR : ¹⁹F NMR (δ −110 to −120 ppm for CF₂) confirms fluorination.

- LC-MS : ESI+ mode detects molecular ion [M+H]+ at m/z 183.59 (C₅H₈ClF₂N₃) ().

- XRD : Resolves crystal structure for regiochemical confirmation (Cambridge Structural Database, ).

- Elemental Analysis : Validates Cl⁻ content via silver nitrate titration () .

Advanced Research Questions

Q. Q4. How can regioselectivity challenges in fluorination be addressed during synthesis?

Methodological Answer : Regioselectivity is influenced by steric/electronic factors. Computational modeling (DFT calculations) predicts reactive sites on the pyridine ring. notes that flow chemistry with precise temperature/pressure control minimizes byproducts (e.g., over-fluorination). Alternative strategies:

Q. Q5. What stability issues arise under physiological conditions, and how can they be mitigated?

Q. Q6. How can in vitro models be designed to study its biological activity?

Methodological Answer :

- Enzyme Assays : Screen against kinases or fluorinated-target enzymes (e.g., CYP450 isoforms) using fluorescence polarization.

- Cell-Based Assays : Use HEK293 or HepG2 cells with luciferase reporters to measure cytotoxicity (IC₅₀) and metabolic activation ().

- Microsomal Stability : Rat liver microsomes + NADPH quantify metabolic clearance (t₁/₂ > 60 min preferred) .

Q. Q7. How do structural analogs compare in activity, and what SAR trends emerge?

Methodological Answer : Compare with analogs like 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine ( ). SAR studies reveal:

Q. Q8. What are the computational strategies for predicting its ADME profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.